molecular formula C16H14F3NO3 B1315525 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate CAS No. 32508-98-8

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

Cat. No. B1315525
CAS RN: 32508-98-8
M. Wt: 325.28 g/mol
InChI Key: QTAIVYIVAODSBA-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is a chemical compound with the molecular formula C18H18F3NO4 . It is a yellow solid or liquid at room temperature . This compound is used for research, analysis, and scientific education .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a yellow solid or liquid at room temperature . It has a molecular weight of 369.34 .

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Coe, Markou, and Tatlow (1997) focused on the synthesis of related compounds using benzyl trifluoromethyl ketone and ethyl bromoacetate, leading to ethyl 3-hydroxy-4-pheny1-3-(trifluoromethyl)butanoate. This compound was then converted into other derivatives through a series of chemical reactions, demonstrating the compound's potential in synthetic chemistry (Coe, Markou, & Tatlow, 1997).

  • Polymer and Material Science : Bracon, Guittard, Givenchy, and Géribaldi (2000) synthesized monomers derived from 2-(perfluoro-n-alkyl)ethanol, which contain fluorinated chains similar to the compound . These monomers were used to produce polysiloxanes with significant smectogen properties, indicating potential applications in material science, particularly in the field of liquid crystal polymers (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

  • Crystallography and Coordination Compounds : The study of coordination compounds involving similar structures was conducted by Centore and Tuzi (2001). They described the crystal structures of sodium and potassium salts of a compound with a similar functional group, elucidating the coordination geometry around these metal ions (Centore & Tuzi, 2001).

  • Biological and Medicinal Chemistry : Tengler, Kapustíková, Pesko, et al. (2013) synthesized a series of compounds with structures akin to 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate. These compounds were tested for antimycobacterial activity and showed higher activity against certain mycobacterial species than standard treatments. This indicates the potential for applications in antimicrobial drug development (Tengler, Kapustíková, Pesko, et al., 2013).

Safety And Hazards

The compound is classified as harmful if swallowed or in contact with skin (H302+H312) . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection/hearing protection, and rinsing mouth . If swallowed or in contact with skin, it is advised to call a poison center or doctor .

properties

IUPAC Name

2-hydroxyethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(22)23-9-8-21/h1-7,10,20-21H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAIVYIVAODSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

CAS RN

32508-98-8
Record name 32508-98-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-Hydroxyethyl flufenamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HEE3F64EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Peraman, D Nayakanti, HHT Dugga… - Scientia …, 2013 - mdpi.com
A validated stability-indicating RP-HPLC method for etofenamate (ETF) was developed by separating its degradation products on a C18 (250 mm× 4.6 mm 5 μm) Qualisil BDS column …
Number of citations: 8 www.mdpi.com

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